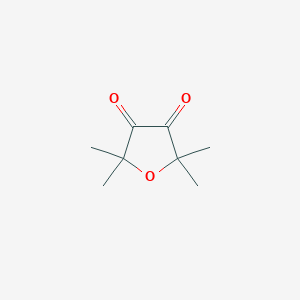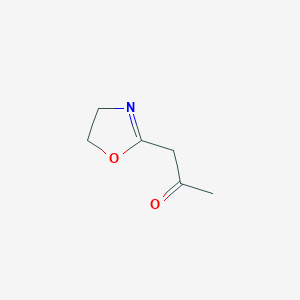
1-(4,5-Dihydrooxazol-2-yl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4,5-Dihydrooxazol-2-yl)acetone, also known as DOA, is a chemical compound that has been widely studied for its potential applications in scientific research. DOA is a ketone derivative that is commonly used in the synthesis of various organic compounds. In
科学的研究の応用
1-(4,5-Dihydrooxazol-2-yl)acetone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(4,5-Dihydrooxazol-2-yl)acetone is in the synthesis of various organic compounds. 1-(4,5-Dihydrooxazol-2-yl)acetone can be used as a building block for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials.
1-(4,5-Dihydrooxazol-2-yl)acetone has also been studied for its potential applications in the field of catalysis. 1-(4,5-Dihydrooxazol-2-yl)acetone can be used as a catalyst in various chemical reactions, including the aldol reaction, the Michael reaction, and the Mannich reaction. These reactions are important in the synthesis of complex organic molecules, making 1-(4,5-Dihydrooxazol-2-yl)acetone an important tool for organic chemists.
作用機序
The mechanism of action of 1-(4,5-Dihydrooxazol-2-yl)acetone is not fully understood. However, it is believed that 1-(4,5-Dihydrooxazol-2-yl)acetone acts as a nucleophile in various chemical reactions, including the aldol reaction, the Michael reaction, and the Mannich reaction. 1-(4,5-Dihydrooxazol-2-yl)acetone can also act as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of enantiomerically pure compounds.
生化学的および生理学的効果
1-(4,5-Dihydrooxazol-2-yl)acetone has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1-(4,5-Dihydrooxazol-2-yl)acetone may have antioxidant properties and may be able to protect cells from oxidative damage. Additionally, 1-(4,5-Dihydrooxazol-2-yl)acetone has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
1-(4,5-Dihydrooxazol-2-yl)acetone has several advantages for use in lab experiments. It is readily available and can be synthesized with a high yield and purity. It is also relatively inexpensive, making it an attractive option for researchers on a budget.
However, there are also some limitations to the use of 1-(4,5-Dihydrooxazol-2-yl)acetone in lab experiments. It has a relatively low melting point, which can make it difficult to handle in some experiments. Additionally, 1-(4,5-Dihydrooxazol-2-yl)acetone can be sensitive to air and moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for research on 1-(4,5-Dihydrooxazol-2-yl)acetone. One potential area of research is the development of new synthetic methods for 1-(4,5-Dihydrooxazol-2-yl)acetone and its derivatives. This could lead to the synthesis of new organic molecules with potentially useful properties.
Another area of research is the study of the biochemical and physiological effects of 1-(4,5-Dihydrooxazol-2-yl)acetone. More research is needed to fully understand the potential health benefits of 1-(4,5-Dihydrooxazol-2-yl)acetone and its derivatives.
Finally, 1-(4,5-Dihydrooxazol-2-yl)acetone could be studied for its potential applications in the development of new antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is a growing need for new antimicrobial agents, and 1-(4,5-Dihydrooxazol-2-yl)acetone could be a promising candidate for further study.
Conclusion:
In conclusion, 1-(4,5-Dihydrooxazol-2-yl)acetone is a chemical compound that has been widely studied for its potential applications in scientific research. 1-(4,5-Dihydrooxazol-2-yl)acetone can be synthesized through a variety of methods and has been shown to have potential applications in the synthesis of various organic compounds and as a catalyst in chemical reactions. While more research is needed to fully understand the potential health benefits of 1-(4,5-Dihydrooxazol-2-yl)acetone, it is clear that this compound has many potential applications in the field of scientific research.
特性
CAS番号 |
13670-39-8 |
|---|---|
製品名 |
1-(4,5-Dihydrooxazol-2-yl)acetone |
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC名 |
1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h2-4H2,1H3 |
InChIキー |
MZKKDCLSTQPJPX-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NCCO1 |
正規SMILES |
CC(=O)CC1=NCCO1 |
その他のCAS番号 |
13670-39-8 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

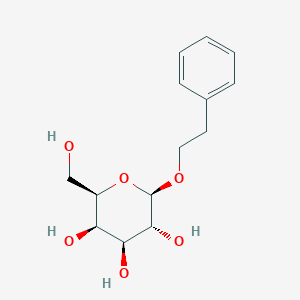
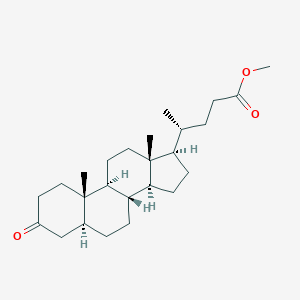
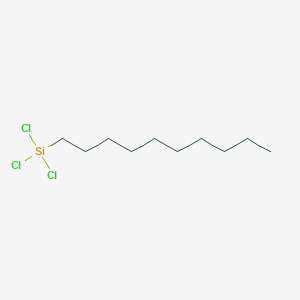
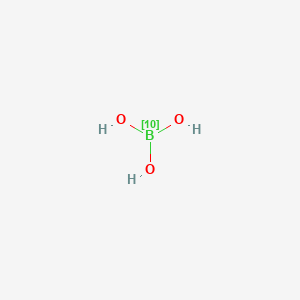
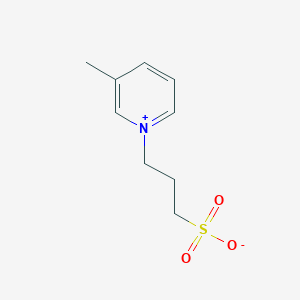
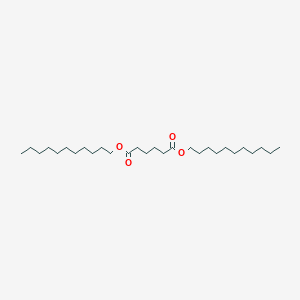
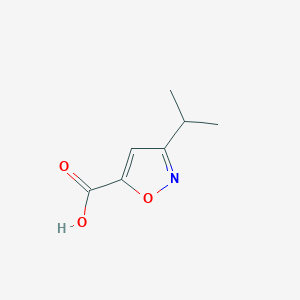
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)
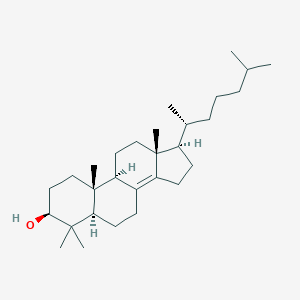
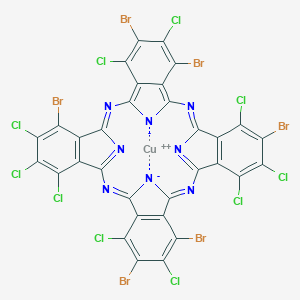
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)
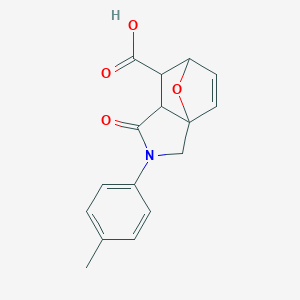
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
